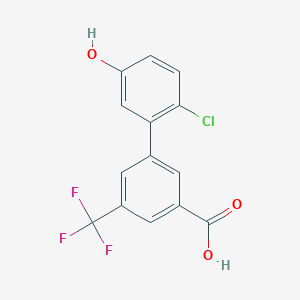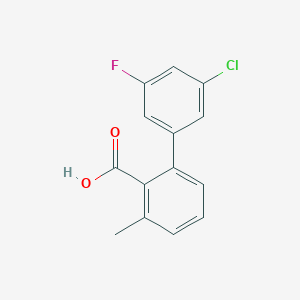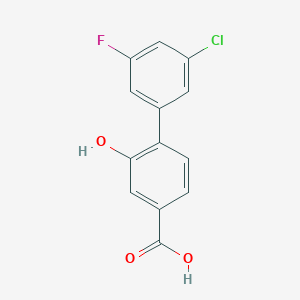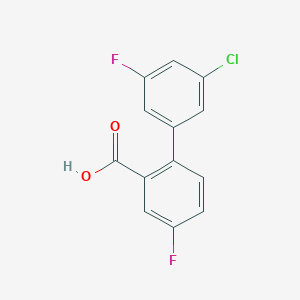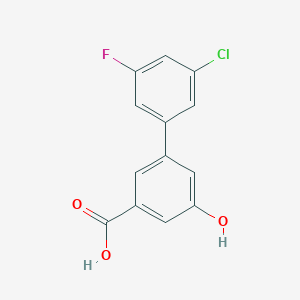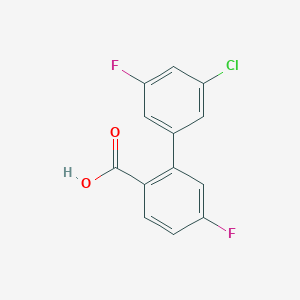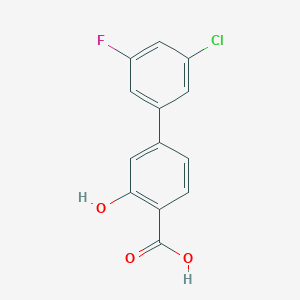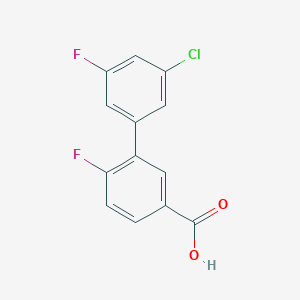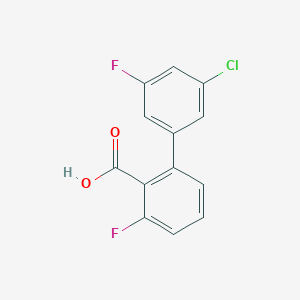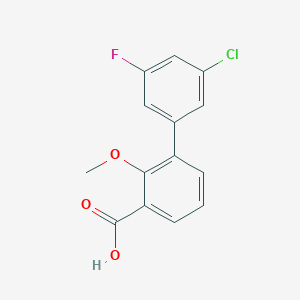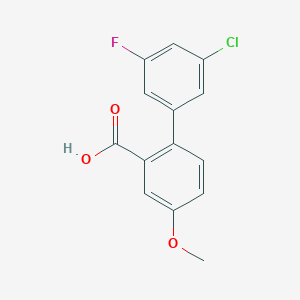
2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, commonly referred to as 2-(3-CFMBA) is a compound used in a variety of scientific research applications. It is a synthetic compound with a wide range of biochemical and physiological effects.
科学的研究の応用
2-(3-CFMBA) is used in a variety of scientific research applications. It has been used as a tool to study the effects of inflammation and oxidative stress in cells. It has also been used to study the effects of drugs on the brain and nervous system. In addition, it has been used in research on the effects of dietary supplements on various diseases.
作用機序
2-(3-CFMBA) works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are involved in inflammation and other processes. In addition, 2-(3-CFMBA) has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation, immune response, and other processes.
Biochemical and Physiological Effects
2-(3-CFMBA) has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been found to reduce the production of leukotrienes and to inhibit the activity of NF-κB. In addition, it has been found to reduce the activity of COX-2 and 5-LOX.
実験室実験の利点と制限
2-(3-CFMBA) has several advantages and limitations for use in lab experiments. One advantage is that it is easy to synthesize and can be used in a variety of experiments. Another advantage is that it is relatively inexpensive. A limitation is that it has a short half-life, which can limit its use in studies that require long-term exposure.
将来の方向性
There are several potential future directions for research on 2-(3-CFMBA). One potential direction is to further investigate its effects on inflammation and oxidative stress. Another potential direction is to study its effects on other diseases and conditions, such as cancer and neurological disorders. In addition, further research could be done on its effects on other enzymes and transcription factors. Finally, research could be done to develop more efficient synthesis methods for 2-(3-CFMBA).
合成法
2-(3-CFMBA) is synthesized using a reaction between 3-chloro-5-fluorobenzoic acid and 5-methoxybenzyl alcohol. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) and is done in a two-step process. In the first step, the 3-chloro-5-fluorobenzoic acid and 5-methoxybenzyl alcohol are reacted in a solvent such as dichloromethane at a temperature of 60-80°C. In the second step, the reaction mixture is treated with PTSA and heated to a temperature of 120-130°C. The reaction is complete after two hours and the product is a white solid.
特性
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-11-2-3-12(13(7-11)14(17)18)8-4-9(15)6-10(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBHGQLKJAVKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690515 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-50-0 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

